molecular formula C29H31NO4 B3265283 Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid CAS No. 403661-80-3

Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Cat. No.: B3265283
CAS No.: 403661-80-3
M. Wt: 457.6 g/mol
InChI Key: HMXGIEACFDMWQS-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a modified amino acid derivative. It belongs to the family of amino acids and is a modified form of phenylalanine, where the amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group . This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid typically involves the protection of the amino group of phenylalanine with an Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yields and purity of the final product .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it a popular choice for solid-phase peptide synthesis .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural substrates or inhibitors .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways involved in diseases .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides .

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid involves its incorporation into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions or interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is unique due to the presence of the tert-butyl group on the phenyl ring. This bulky group can influence the compound’s steric properties, making it useful in the synthesis of peptides with specific structural requirements .

Properties

IUPAC Name

(3S)-4-(4-tert-butylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-29(2,3)20-14-12-19(13-15-20)16-21(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,21,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXGIEACFDMWQS-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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